N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide
Description
N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyethyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-8(16)14-12-15-10(7-18-12)5-13-11(6-17-2)9-3-4-9/h7,9,11,13H,3-6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGCKHCVHAVIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CNC(COC)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyclopropyl and methoxyethyl groups. The final step involves the acylation of the thiazole derivative to form the acetamide.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Cyclopropyl and Methoxyethyl Groups: The cyclopropyl group can be introduced via cyclopropanation reactions, while the methoxyethyl group can be added through nucleophilic substitution reactions.
Acylation: The final acylation step involves reacting the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, amine derivatives
Scientific Research Applications
N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cell signaling pathways, resulting in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[(1-cyclopropyl-2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide
- N-[4-[[(1-cyclopropyl-2-ethoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide
Uniqueness
N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
